molecular formula C12H15FO3 B13673079 Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13673079
M. Wt: 226.24 g/mol
InChI Key: GSZUQNROXWNLNE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It features a fluorinated aromatic ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(4-fluoro-2-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloro-2-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-methyl-2-methylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom also influences the compound’s biological activity, making it a valuable molecule in drug design and development.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3

InChI Key

GSZUQNROXWNLNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)C)O

Origin of Product

United States

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